Methyl 3-benzoyl-1-benzofuran-5-carboxylate
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Overview
Description
Methyl 3-benzoylbenzofuran-5-carboxylate is a complex organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-benzoylbenzofuran-5-carboxylate typically involves the formation of the benzofuran ring followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the benzofuran ring can be constructed through a free radical cyclization cascade, which is an efficient method for synthesizing polycyclic benzofuran compounds .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The use of proton quantum tunneling has been reported to reduce side reactions and improve yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-benzoylbenzofuran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-benzoylbenzofuran-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-benzoylbenzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of extracellular signal-related kinase (ERK), thereby blocking the RAS/RAF/MEK/ERK signaling pathway. This inhibition can lead to the suppression of cell growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Benzofuran: The parent compound with a simpler structure.
Benzothiophene: A sulfur analog with similar biological activities.
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
Uniqueness: Methyl 3-benzoylbenzofuran-5-carboxylate stands out due to its specific functional groups and structural complexity, which contribute to its unique biological activities and potential therapeutic applications. Its ability to interact with specific molecular targets and pathways makes it a promising candidate for further research and development .
Properties
CAS No. |
88673-76-1 |
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Molecular Formula |
C17H12O4 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
methyl 3-benzoyl-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C17H12O4/c1-20-17(19)12-7-8-15-13(9-12)14(10-21-15)16(18)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
KHLKYBMFIPCTMW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC=C2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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